4-Bromo-3-methylphenol

Descripción

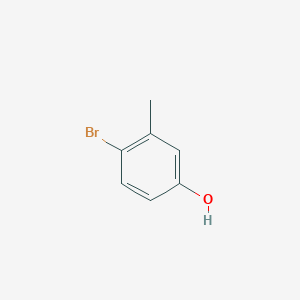

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOQODYGMUTOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162791 | |

| Record name | 4-Bromo-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14472-14-1 | |

| Record name | 4-Bromo-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14472-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014472141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-m-cresol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KTP3W6RV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylphenol, also known as 4-bromo-m-cresol, is a substituted aromatic compound with significant applications in organic synthesis.[1][2] Its utility as a precursor and intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals, necessitates a thorough understanding of its physical and chemical characteristics.[1] This technical guide provides a detailed overview of the core physical properties of this compound, complete with experimental methodologies and a structural-property relationship analysis.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrO | [3] |

| Molecular Weight | 187.03 g/mol | [3] |

| Appearance | White to yellow or brown crystalline powder/solid. | [2] |

| Melting Point | 59-61 °C | [1] |

| Boiling Point | 142-145 °C at 23 mmHg | |

| Solubility | Soluble in methanol. Slightly soluble in water. | [4] |

| Density | ~1.6 g/cm³ (estimate) |

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

Due to its relatively high boiling point, the determination is typically carried out under reduced pressure to prevent decomposition.

Methodology: Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Procedure: A sample of this compound is placed in the round-bottom flask along with boiling chips. The flask is heated gently.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point at the recorded pressure.

Solubility Assessment

The solubility of a compound provides insights into its polarity and potential for use in various solvent systems.

Methodology: Qualitative Solubility Test

-

Procedure: Approximately 0.1 g of this compound is placed in a test tube.

-

Solvent Addition: 3 mL of the solvent (e.g., water, methanol, diethyl ether, 5% NaOH, 5% HCl) is added in portions with agitation.[5]

-

Observation: The compound is classified as soluble if it completely dissolves. The phenolic hydroxyl group is expected to render it soluble in aqueous base (5% NaOH) due to the formation of the corresponding sodium phenoxide salt.

Density Measurement

The density of a solid can be determined using displacement methods.

Methodology: Water Displacement Method

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a known volume of water. The solid sample is then carefully added to the cylinder, and the new volume is recorded. The difference between the initial and final volumes represents the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the sample by its volume.

Structure-Property Relationships

The physical properties of this compound are directly influenced by its molecular structure. The following diagram illustrates these relationships.

Spectroscopic Data

While detailed spectra are beyond the scope of this guide, the structural features of this compound give rise to characteristic spectroscopic signals.

-

¹H NMR: Expected signals would include a singlet for the methyl protons, a broad singlet for the hydroxyl proton, and distinct aromatic protons with splitting patterns determined by their positions relative to the substituents.

-

¹³C NMR: The spectrum would show seven distinct carbon signals, with chemical shifts indicative of the aromatic carbons (some deshielded by the hydroxyl and bromine groups) and the methyl carbon.

-

IR Spectroscopy: Key absorption bands would be observed for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹) and C-Br stretching vibrations, in addition to characteristic aromatic C-H and C=C stretching bands.

Conclusion

This compound is a valuable building block in organic synthesis. A comprehensive understanding of its physical properties, underpinned by established experimental methodologies, is essential for its effective and safe utilization in research and development. The interplay between its molecular structure and observable physical characteristics provides a clear framework for predicting its behavior in various chemical environments.

References

- 1. nbinno.com [nbinno.com]

- 2. Manufacturers of this compound, 98%, CAS 14472-14-1, B 1279, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. 4-Bromo-m-cresol | C7H7BrO | CID 72857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

4-Bromo-3-methylphenol chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-methylphenol, a key intermediate in organic synthesis. It details the compound's chemical identity, physical and spectral properties, a detailed synthesis protocol, and safety information, tailored for professionals in research and development.

Chemical Identity and Structure

This compound, also known as 4-bromo-m-cresol, is an aromatic organic compound. It features a phenol (B47542) ring substituted with a bromine atom at position 4 and a methyl group at position 3. This structure provides two reactive sites—the phenolic hydroxyl group and the bromine atom—making it a versatile building block for creating more complex molecules in various synthetic pathways, including pharmaceuticals and advanced materials.[1]

The definitive identification of this compound is anchored by its CAS (Chemical Abstracts Service) Registry Number.

CAS Number : 14472-14-1[1][2][3]

Below is a diagram representing the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are crucial for its application in controlled chemical reactions. The following table summarizes key data points.

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromo-m-cresol, 2-Bromo-5-hydroxytoluene | [3] |

| Molecular Formula | C₇H₇BrO | [1][2] |

| SMILES | Cc1cc(O)ccc1Br | [3] |

| InChI Key | GPOQODYGMUTOQL-UHFFFAOYSA-N | [1] |

| Physical Properties | ||

| Molecular Weight | 187.03 g/mol | [2][3] |

| Appearance | White to off-white or brown crystalline powder/chunks | [1] |

| Melting Point | 59-61 °C | [3] |

| Boiling Point | 142-145 °C at 23 mmHg | [3] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | See spectral databases for detailed shifts | [4][5] |

| ¹³C NMR (CDCl₃) | See spectral databases for detailed shifts | [4][5] |

| IR Spectrum | See spectral databases for characteristic peaks | [1][5] |

| Mass Spectrum | See spectral databases for fragmentation patterns | [5] |

Note: Detailed spectral data including chemical shifts and peak assignments are available in comprehensive databases such as SpectraBase and PubChem.[4][5]

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the regioselective bromination of m-cresol (B1676322). The following protocol is a representative method.[1]

Reaction: Bromination of m-cresol

Materials:

-

m-Cresol (1.0 eq)

-

Bromine (1.0 eq)

-

Glacial Acetic Acid (solvent)

-

Diethyl ether (for extraction)

-

Magnesium sulfate (B86663) or Sodium sulfate (drying agent)

-

Heptane (for grinding/washing)

-

Deionized water

Procedure:

-

Under a nitrogen atmosphere, add m-cresol (e.g., 80.0 g, 740 mmol) and glacial acetic acid (400 mL) to a suitable three-neck reaction flask.[2]

-

Cool the reaction mixture to 15 °C using an ice bath.[2]

-

Slowly add bromine (e.g., 38 mL, 742 mmol) dropwise to the mixture while maintaining the temperature at 15 °C.[2]

-

Stir the reaction vigorously for 3 hours at 15 °C.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a larger beaker containing deionized water (1 L).[2]

-

Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether.[2]

-

Separate the organic layer and wash it with water until the pH is neutral.[2]

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[2]

-

Filter off the drying agent and remove the solvent by evaporation under reduced pressure (rotary evaporator).[2]

-

The resulting crude residue can be ground in heptane, filtered, and dried to yield the final product as a white powder.[2]

Workflow and Characterization

The successful synthesis of this compound requires a logical workflow that includes not only the reaction itself but also purification and rigorous characterization to confirm the identity and purity of the final product.

Caption: Synthesis and characterization workflow for this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6] It is harmful if swallowed or in contact with skin.[6]

-

Precautions: Avoid breathing dust, fumes, or vapors.[4] Use only in a well-ventilated area.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat. A dust mask (e.g., N95) is recommended when handling the powder.[3]

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under Storage Class 11 for combustible solids.[3]

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and follow all institutional safety protocols.

References

Spectroscopic Profile of 4-Bromo-3-methylphenol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3-methylphenol (CAS No: 14472-14-1), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below is the summarized ¹H and ¹³C NMR data for this compound.

¹H NMR Data

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in searches | C-OH (C1) |

| Data not explicitly found in searches | C-H (C2) |

| Data not explicitly found in searches | C-CH₃ (C3) |

| Data not explicitly found in searches | C-Br (C4) |

| Data not explicitly found in searches | C-H (C5) |

| Data not explicitly found in searches | C-H (C6) |

| Data not explicitly found in searches | -CH₃ |

Note: While specific peak assignments were not found, the spectrum would show seven distinct carbon signals. The carbon attached to the hydroxyl group (C1) would be significantly downfield, followed by the other aromatic carbons. The carbon bearing the bromine atom (C4) would also be influenced by the halogen's electronegativity. The methyl carbon would appear at the highest field.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in about 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: The spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker Avance or a Jeol spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. The ¹³C NMR spectrum for this compound has been recorded on a Jeol FX-90 instrument.[1][2]

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Broad, ~3550-3200 | Strong | O-H stretch (phenolic) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch (-CH₃) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |

| ~1200 | Strong | C-O stretch (phenolic) |

| ~1050 | Strong | C-Br stretch |

Note: This is a representative peak list based on the functional groups present in this compound. Actual peak positions may vary slightly.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: As this compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Good contact between the sample and the crystal is ensured by applying pressure using a built-in clamp.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is collected, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 188 / 186 | High | Molecular ion peak [M]⁺ (due to ⁸¹Br and ⁷⁹Br isotopes) |

| 107 | 100 (Base Peak) | [M - Br]⁺ |

| Other significant fragments | Fragments from the loss of CO, CH₃, and other neutral molecules. |

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensity. The provided data is from a GC-MS analysis.[1]

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for volatile compounds like this compound. This allows for separation from any impurities before mass analysis.

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio. The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

Solubility Profile of 4-Bromo-3-methylphenol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3-methylphenol in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound, also known as 4-bromo-m-cresol, is an aromatic organic compound with the chemical formula C₇H₇BrO.[1][2] It is a substituted phenol (B47542) containing both a bromine atom and a methyl group attached to the phenol ring. Its physical properties, such as a melting point of 59-61°C, are well-documented.[1][3] Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, pharmaceutical development, and materials science, where it may be used as an intermediate or a building block.[4]

Solubility of this compound

To provide a comparative context, the solubility of structurally similar compounds can offer valuable insights. p-Cresol (B1678582) (4-methylphenol), which shares the methylphenol backbone but lacks the bromo group, is soluble in organic solvents such as ethanol (B145695), ether, and chloroform.[7] The water solubility of p-cresol is approximately 2.4 g/100 mL at 25°C.[8] 4-Bromophenol, which has the bromine atom but not the methyl group, is also known to be soluble in polar organic solvents like ethanol and methanol (B129727) but has limited solubility in non-polar solvents.[9] Based on these related compounds, a qualitative solubility profile for this compound can be inferred.

Table 1: Qualitative and Comparative Solubility Data

| Solvent | Solvent Type | Predicted Qualitative Solubility of this compound | Comparative Quantitative Solubility of p-Cresol (4-methylphenol) |

| Methanol | Polar Protic | Soluble[5][6] | Soluble |

| Ethanol | Polar Protic | Soluble | Soluble[7] |

| Acetone | Polar Aprotic | Soluble | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble | Soluble |

| Diethyl Ether | Polar Aprotic | Soluble | Soluble[7] |

| Toluene | Non-polar | Sparingly Soluble to Soluble | Soluble |

| Hexane | Non-polar | Sparingly Soluble to Insoluble | Insoluble |

| Water | Polar Protic | Sparingly Soluble | ~2.4 g/100 mL at 25°C[8] |

Note: The qualitative solubility of this compound is predicted based on the principle of "like dissolves like" and the known solubility of structurally similar compounds.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for various laboratory and industrial processes. The following are detailed methodologies for key experiments to quantify the solubility of a solid compound like this compound in an organic solvent.

Isothermal Saturation Method (Shake-Flask Method)

This gravimetric method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a solvent at a specific temperature.

Objective: To determine the mass of solute that dissolves in a given mass or volume of solvent to form a saturated solution at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a well-ventilated fume hood. For less volatile solvents, a vacuum oven at a temperature below the solute's melting point can be used. Dry the remaining solid residue to a constant weight.

-

Calculation: The solubility is calculated as the mass of the dried solute per volume or mass of the solvent used.

Analytical Concentration Method

This method involves creating a saturated solution and then determining the concentration of the solute in that solution using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Objective: To determine the concentration of the solute in a saturated solution at a specific temperature.

Materials:

-

Same as the Isothermal Saturation Method.

-

HPLC or UV-Vis Spectrophotometer.

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-4 of the Isothermal Saturation Method to obtain a clear, filtered saturated solution.

-

Dilution: Accurately dilute a known volume of the saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analysis: Analyze the standard solutions using HPLC or UV-Vis to generate a calibration curve (absorbance or peak area versus concentration).

-

Sample Measurement: Analyze the diluted sample solution under the same conditions.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is limited in the public domain, a strong qualitative understanding can be derived from its chemical structure and comparison with related molecules. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust and reliable methods for their determination. This information is critical for optimizing reaction conditions, purification processes, and formulation development involving this compound.

References

- 1. chembk.com [chembk.com]

- 2. 4-Bromo-m-cresol | C7H7BrO | CID 72857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:14472-14-1 | Chemsrc [chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound manufacturers and suppliers in india [chemicalbook.com]

- 6. This compound CAS NO. 14472-14-1 C7H7BrO China Manufacturers Suppliers Factory Exporter [dgtbcb.com]

- 7. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

Technical Guide: Physicochemical Properties and Synthesis of 4-Bromo-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of 4-Bromo-3-methylphenol. It includes detailed experimental protocols for the determination of these properties and a workflow diagram for its synthesis, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Core Properties of this compound

This compound, also known as 4-bromo-m-cresol, is a brominated phenol (B47542) derivative. Its chemical structure consists of a phenol ring substituted with a bromine atom at position 4 and a methyl group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and other specialty chemicals.[1][2][3]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₇BrO |

| Molecular Weight | 187.03 g/mol [4] |

| CAS Number | 14472-14-1 |

| Appearance | White to pale cream or brown powder or fused solid.[5][6] |

| Melting Point | 55-70 °C (range from various sources)[1][5][6][7][8][9] |

| Boiling Point | 142-145 °C at 23 mmHg; 247.4 ± 20.0 °C at 760 mmHg[7][8][10] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail the standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[9]

-

Capillary tubes (sealed at one end)[8]

-

Thermometer

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. The sample height should be 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[9]

-

Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Purity Check: A sharp melting range of 1-2°C is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

-

Thermometer

-

Capillary tube (sealed at one end)[10]

-

Heating source (e.g., Bunsen burner or oil bath)[10]

-

Small rubber band or wire to attach the capillary tube to the thermometer[10]

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.[11][12]

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then clamped and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[10][11]

-

Heating: The Thiele tube is heated gently and evenly. As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.[10]

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool.[11]

-

Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.[10]

Synthesis Workflow

A common method for the synthesis of this compound is the regioselective bromination of m-cresol.[1][5] The following diagram illustrates the general workflow for this synthesis.

Caption: Synthesis workflow of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Manufacturers of this compound, 98%, CAS 14472-14-1, B 1279, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. This compound CAS NO. 14472-14-1 C7H7BrO China Manufacturers Suppliers Factory Exporter [dgtbcb.com]

- 4. westlab.com [westlab.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. phillysim.org [phillysim.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methylphenol from m-Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-3-methylphenol from m-cresol (B1676322), a key intermediate in the development of various pharmaceuticals and specialty chemicals. This document details the underlying chemical principles, compares various synthetic methodologies, and offers a detailed experimental protocol for a high-yield synthesis.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the pharmaceutical industry for the development of novel therapeutic agents. Its synthesis from the readily available starting material, m-cresol, is a critical process that requires careful control of reaction conditions to ensure high regioselectivity and yield. The bromination of m-cresol is an electrophilic aromatic substitution reaction, where the hydroxyl and methyl groups of the benzene (B151609) ring direct the incoming electrophile (bromine) to specific positions. The para-position to the strongly activating hydroxyl group is the most favored site for substitution, leading to the desired this compound as the major product.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material and the final product is essential for successful synthesis and purification.

| Property | m-Cresol | This compound |

| Molecular Formula | C₇H₈O | C₇H₇BrO |

| Molecular Weight | 108.14 g/mol | 187.03 g/mol |

| Appearance | Colorless to pale yellow liquid | White to brown powder or crystals |

| Melting Point | 11-12 °C | 59-61 °C |

| Boiling Point | 202 °C | 142-145 °C at 23 mmHg |

| Solubility | Moderately soluble in water | Insoluble in water, soluble in organic solvents |

Comparative Analysis of Synthetic Methodologies

Several methods for the bromination of m-cresol have been reported in the scientific literature. The choice of method often depends on factors such as desired yield, scalability, and the availability of reagents. Below is a comparison of common approaches.

| Method | Brominating Agent | Solvent | Temperature | Reaction Time | Yield | Notes |

| Method A | Bromine (Br₂) | Glacial Acetic Acid | 15 °C | 3 hours | ~50% | A common and straightforward method. |

| Method B | Bromine Chloride (BrCl) | Carbon Tetrachloride | 23-27 °C | 3 hours | Not specified | Offers a different reactivity profile that can influence regioselectivity. |

| Method C | o-Xylylene bis(triethylammonium tribromide) | Acetonitrile | 20 °C | ~5 minutes | 96% | A high-yield and rapid method using a solid brominating agent. |

Recommended Experimental Protocol: Bromination using Bromine in Glacial Acetic Acid

This protocol is a widely cited and reliable method for the synthesis of this compound.

4.1. Materials and Equipment

-

m-Cresol

-

Bromine

-

Glacial Acetic Acid

-

Diethyl ether

-

Water

-

Magnesium sulfate (B86663) (anhydrous)

-

Heptane

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

4.2. Procedure

-

Reaction Setup: In a 2 L three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve 80.0 g (740 mmol) of m-cresol in 400 mL of glacial acetic acid. Protect the reaction mixture from atmospheric moisture with a nitrogen inlet.

-

Bromination: Cool the reaction mixture to 15 °C using an ice bath. Slowly add 38 mL (742 mmol) of bromine dropwise from the dropping funnel over a period of approximately 1 hour, ensuring the temperature is maintained at 15 °C.

-

Reaction Monitoring: After the addition of bromine is complete, continue stirring the reaction mixture at 15 °C for an additional 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into 1 L of cold water. Extract the aqueous mixture with diethyl ether (3 x 200 mL).

-

Purification: Combine the organic layers and wash with water until the pH is neutral. Dry the organic phase over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation of Product: The resulting residue is triturated with heptane, filtered using a Buchner funnel, and dried to afford the final product, this compound.

4.3. Expected Yield and Purity

This procedure typically yields approximately 70 g (50% yield) of a white powdery product with a melting point of 55-56 °C. The purity can be further enhanced by recrystallization if necessary.

Visualizing the Synthesis and Workflow

5.1. Synthesis Pathway

The synthesis of this compound from m-cresol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group is a strong activating group and, along with the methyl group, directs the incoming electrophile (bromonium ion, Br⁺) primarily to the para position.

Caption: Synthesis pathway of this compound from m-cresol.

5.2. Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

m-Cresol: Corrosive and toxic. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.

-

Diethyl Ether: Highly flammable. Work in an area free of ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound from m-cresol is a well-established and crucial transformation in organic chemistry. By carefully selecting the appropriate methodology and controlling the reaction parameters, high yields of the desired product can be achieved. The protocol detailed in this guide provides a reliable and reproducible method for researchers and professionals in the field of drug development and chemical synthesis.

Mechanism of electrophilic bromination of 3-methylphenol

An In-depth Technical Guide to the Electrophilic Bromination of 3-Methylphenol

Introduction

The electrophilic bromination of 3-methylphenol, also known as m-cresol, is a classic example of an electrophilic aromatic substitution (EAS) reaction. This process is of significant interest in organic synthesis due to the utility of brominated phenols as versatile intermediates in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The regiochemical outcome of this reaction is governed by the electronic and steric effects of the two substituents on the aromatic ring: the strongly activating hydroxyl (-OH) group and the weakly activating methyl (-CH₃) group. This guide provides a detailed examination of the underlying mechanism, regioselectivity, and experimental protocols relevant to this transformation.

Core Mechanism of Electrophilic Bromination

The reaction proceeds via the canonical three-step mechanism for electrophilic aromatic substitution: generation of an electrophile, nucleophilic attack by the aromatic ring to form a carbocation intermediate, and subsequent deprotonation to restore aromaticity.

Generation of the Electrophile

In contrast to the bromination of less activated rings like benzene, which requires a Lewis acid catalyst (e.g., FeBr₃) to polarize the bromine molecule, the bromination of phenols is often facile and does not require a catalyst. The powerful electron-donating nature of the hydroxyl group makes the aromatic ring of 3-methylphenol highly nucleophilic, enabling it to be attacked directly by molecular bromine (Br₂). The Br-Br bond becomes polarized upon approach to the electron-rich ring, creating a δ+ charge on one bromine atom, which serves as the active electrophile (Br⁺). In polar solvents, this polarization is further enhanced, accelerating the reaction.

Directing Effects and Regioselectivity

The position of bromination on the 3-methylphenol ring is determined by the combined directing effects of the hydroxyl and methyl groups.

-

Hydroxyl (-OH) Group: As a powerful activating group, the -OH group donates electron density to the ring via a strong +R (resonance) effect. This effect preferentially increases the electron density at the positions ortho (C2, C6) and para (C4) to the hydroxyl group.

-

Methyl (-CH₃) Group: The methyl group is a weakly activating group that donates electron density through a +I (inductive) effect and hyperconjugation. It also directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.

In 3-methylphenol, these directing effects are cooperative or reinforcing . Both groups activate the same positions: C2, C4, and C6. The hydroxyl group is the dominant directing group, leading to substitution primarily at these locations. The final product distribution is influenced by both electronic activation and steric hindrance.

-

Position C4: This position is para to the strongly activating -OH group and ortho to the -CH₃ group. It is electronically well-activated and sterically accessible, making it a highly favored site for substitution.

-

Position C6: This position is ortho to the -OH group and para to the -CH₃ group. It is also highly activated.

-

Position C2: This position is ortho to both the -OH and -CH₃ groups. While electronically activated, it is the most sterically hindered of the three positions, which can reduce its reactivity compared to C4 and C6.

Under controlled conditions (e.g., low temperature, non-polar solvent, 1 equivalent of Br₂), monobromination is favored, often with high selectivity for the 4-bromo isomer.[1] Under more forcing conditions (e.g., excess bromine, polar solvent), the high reactivity of the ring leads to polysubstitution, typically yielding the 2,4,6-tribromo derivative.[2]

Visualized Mechanisms and Workflows

The following diagrams illustrate the key mechanistic steps and logical relationships in the bromination of 3-methylphenol.

Caption: General mechanism for electrophilic aromatic bromination.

Caption: Cooperative directing effects on 3-methylphenol.

Quantitative Data

The product distribution in the bromination of 3-methylphenol is highly dependent on the reaction conditions. Controlling stoichiometry and temperature is crucial for achieving selective monobromination, whereas excess reagent leads to polysubstitution.

| Reagent(s) | Solvent | Temp. (°C) | Product(s) | Yield | Reference |

| Br₂ (1 equiv.) | Glacial Acetic Acid | 15 | 4-Bromo-3-methylphenol | 50% | [3] |

| Br₂ (excess) | Water | Room Temp. | 2,4,6-Tribromo-3-methylphenol (B1664002) | ~90% | [2] |

| o-xylylene bis(triethylammonium tribromide) | Acetonitrile | 20 | This compound | 96% | [3] |

Experimental Protocols

The following protocols provide detailed methodologies for the selective monobromination and exhaustive tribromination of 3-methylphenol.

Protocol 1: Regioselective Synthesis of this compound[1][3]

This procedure aims to selectively install a single bromine atom at the C4 position.

Materials and Equipment:

-

3-methylphenol (m-cresol)

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, separatory funnel.

Procedure:

-

Set up a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with 3-methylphenol (1.0 eq) and glacial acetic acid (approx. 5 mL per gram of phenol).

-

Cool the mixture to 10-15 °C using an ice bath.

-

Slowly add liquid bromine (1.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 20 °C.

-

After the addition is complete, allow the reaction to stir at 15 °C for an additional 2-3 hours.

-

Pour the reaction mixture into a beaker containing cold water (approx. 10 volumes).

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization (e.g., from heptane (B126788) or ethanol (B145695)/water) to yield pure this compound.

Protocol 2: Synthesis of 2,4,6-Tribromo-3-methylphenol[2]

This procedure is designed for exhaustive bromination of all activated positions.

Materials and Equipment:

-

3-methylphenol (m-cresol)

-

Bromine water or liquid bromine

-

Sodium bisulfite solution

-

Ethanol (for recrystallization)

-

Beaker, magnetic stirrer, filtration apparatus (Büchner funnel).

Procedure:

-

In a beaker, dissolve or suspend 3-methylphenol (1.0 eq) in water (approx. 20 mL per gram of phenol).

-

With vigorous stirring at room temperature, add bromine water or liquid bromine (at least 3.0 eq) dropwise until the reddish-brown color of excess bromine persists.

-

Continue stirring for 30 minutes after the addition is complete. A precipitate will form.

-

Add a saturated solution of sodium bisulfite dropwise until the excess bromine color disappears.

-

Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water.

-

Dry the crude product.

-

Recrystallize the solid from ethanol to obtain pure 2,4,6-tribromo-3-methylphenol as a white crystalline solid.

Conclusion

The electrophilic bromination of 3-methylphenol is a well-understood reaction whose outcome is dictated by the potent, cooperative directing effects of the hydroxyl and methyl substituents. The high nucleophilicity of the ring, primarily due to the -OH group, activates the C2, C4, and C6 positions and facilitates bromination, often without the need for a Lewis acid catalyst. By carefully controlling reaction parameters such as solvent, temperature, and stoichiometry, chemists can selectively synthesize either monobrominated products, like this compound, or the fully substituted 2,4,6-tribromo-3-methylphenol. These protocols and mechanistic insights provide a robust framework for researchers and drug development professionals to utilize these valuable intermediates in complex molecule synthesis.

References

Navigating the Synthesis of 4-Bromo-3-methylphenol: A Guide to Alternative Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of 4-Bromo-3-methylphenol, a key intermediate in the development of pharmaceuticals and other fine chemicals, traditionally relies on the direct bromination of m-cresol (B1676322). However, the pursuit of milder reaction conditions, improved yields, and enhanced safety profiles has spurred the exploration of alternative precursors and synthetic strategies. This in-depth technical guide provides a comprehensive overview of these alternative methodologies, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Executive Summary

This guide details various approaches to the synthesis of this compound, moving beyond the conventional use of elemental bromine. The primary alternative precursor explored is 3-methylanisole (B1663972), which, after bromination, undergoes demethylation to yield the target compound. Furthermore, a range of alternative brominating agents for the direct bromination of m-cresol are presented, including N-bromosuccinimide (NBS), a bromide-bromate system, and photocatalytic methods. Each method's advantages and disadvantages are discussed, supported by quantitative data on yields and reaction conditions.

Alternative Precursor: 3-Methylanisole

A viable alternative to the direct bromination of the potentially more reactive m-cresol is the use of its methyl-protected analogue, 3-methylanisole. This strategy involves a two-step process: regioselective bromination of 3-methylanisole followed by demethylation of the resulting 4-bromo-3-methylanisole (B1266121).

Synthesis of 4-Bromo-3-methylanisole

The bromination of 3-methylanisole can be achieved with high regioselectivity, favoring the desired para-bromination product.

Experimental Protocol:

A solution of 3-methylanisole (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or acetic acid is cooled to 0-5 °C. To this solution, a brominating agent like elemental bromine (1.05 equivalents) dissolved in the same solvent is added dropwise while maintaining the low temperature. The reaction is stirred for a specified period until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent like sodium thiosulfate (B1220275) solution to remove any unreacted bromine. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield crude 4-bromo-3-methylanisole, which can be further purified by distillation or chromatography.

Demethylation of 4-Bromo-3-methylanisole to this compound

The subsequent demethylation of the ether is a critical step to unveil the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

Experimental Protocol:

To a solution of 4-bromo-3-methylanisole (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, a solution of boron tribromide (1.1-1.5 equivalents) in dichloromethane is added dropwise. The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours. The reaction is carefully quenched by the slow addition of water or methanol (B129727) at 0 °C. The mixture is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.[1][2][3]

Logical Relationship: 3-Methylanisole Pathway

Caption: Synthetic pathway from 3-methylanisole to this compound.

Alternative Brominating Agents for m-Cresol

Direct bromination of m-cresol remains a primary route. The following sections detail the use of alternative reagents to elemental bromine, often providing benefits in terms of handling, safety, and selectivity.

Conventional Method: Bromine in Acetic Acid

For baseline comparison, the traditional method involves the use of elemental bromine in a suitable solvent.

Experimental Protocol:

To a solution of m-cresol (1 equivalent) in glacial acetic acid, elemental bromine (1.05 equivalents) is added dropwise at a controlled temperature, typically between 0 °C and room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then poured into water, and the product is extracted with an organic solvent such as diethyl ether. The organic extract is washed with water, a dilute solution of sodium bicarbonate, and brine. After drying over an anhydrous salt, the solvent is evaporated to give the crude product, which is then purified.[4][5]

o-Xylylene (B1219910) bis(triethylammonium tribromide) (OXBTEATB)

This solid, stable, and recyclable reagent offers a safer alternative to liquid bromine.

Experimental Protocol:

To a solution of m-cresol (1 mmol) in acetonitrile (B52724) (5 mL), o-xylylene bis(triethylammonium tribromide) (0.5 mmol) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered to recover the reagent, and the filtrate is extracted with water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.[5]

N-Bromosuccinimide (NBS)

NBS is a versatile and easy-to-handle solid brominating agent. The reaction can be performed under various conditions to achieve regioselective bromination.

Experimental Protocol:

m-Cresol (1 equivalent) is dissolved in a suitable solvent, such as chloroform (B151607) or acetonitrile. N-Bromosuccinimide (1.0-1.2 equivalents) is added in portions, and the reaction mixture is stirred at room temperature or with gentle heating. The reaction can be catalyzed by a radical initiator like AIBN or by light for benzylic bromination, but for aromatic bromination of phenols, it often proceeds via an electrophilic pathway.[6][7][8][9][10] After the reaction is complete, the succinimide (B58015) byproduct is filtered off. The filtrate is washed with water and brine, dried, and concentrated to yield the product, which is then purified.

Bromide-Bromate System (KBr/KBrO₃)

This system generates bromine in situ, avoiding the handling of elemental bromine. Layered double hydroxides can be used to improve selectivity.

Experimental Protocol:

To a mixture of m-cresol (1 mmol) and potassium bromide (1.0 mmol) in a solvent system of acetic acid and water, a solution of potassium bromate (B103136) (0.2 mmol as part of a ZnAl–BrO₃⁻–LDH system) is added. The mixture is stirred at a controlled temperature (e.g., 35 °C). After completion, the reaction is quenched and worked up by extraction with an organic solvent, followed by washing, drying, and purification.[1][11]

Photocatalytic Bromination

Visible-light photoredox catalysis offers a mild and efficient method for bromination using a bromine source like CBr₄.

Experimental Protocol:

In a reaction vessel, m-cresol (0.1 mmol), CBr₄ (0.1 mmol), and a photocatalyst such as Ru(bpy)₃Cl₂ (5 mol %) are dissolved in dry acetonitrile. The mixture is irradiated with blue LEDs under an open-air atmosphere at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography.[5]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

| Precursor | Brominating Agent/Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| m-Cresol | Br₂ | Acetic Acid | 15 | 3 | 50 | [5] |

| m-Cresol | OXBTEATB | Acetonitrile | 20 | 0.08 | 96 | [5] |

| m-Cresol | KBr/ZnAl–BrO₃⁻–LDHs | Acetic Acid/Water | 35 | - | 78 | [1][11] |

| m-Cresol | CBr₄ / Photocatalyst | Acetonitrile | Room Temp. | - | High (General) | [5] |

| 3-Methylanisole | BBr₃ (Demethylation) | Dichloromethane | -78 to RT | - | 77-86 (General) | [1] |

Note: Yields are reported as found in the literature and may vary based on specific experimental conditions and scale. The photocatalytic method is described as high-yielding for phenols in general, and the demethylation yield is for a similar biphenyl (B1667301) system.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the synthetic pathways discussed.

Experimental Workflow: General Synthesis of this compound

Caption: Overview of synthetic routes to this compound.

Conclusion

The synthesis of this compound can be approached through various pathways, each with its own set of advantages. The use of 3-methylanisole as a precursor offers a two-step route that may provide better control over regioselectivity for some researchers. For the direct bromination of m-cresol, several safer and more efficient alternatives to elemental bromine are available. Reagents like o-xylylene bis(triethylammonium tribromide) and the bromide-bromate system demonstrate high yields and improved handling characteristics. Furthermore, emerging technologies such as photocatalysis present mild and efficient options for this transformation. The selection of the optimal synthetic route will depend on factors such as scale, available resources, safety considerations, and desired purity of the final product. This guide provides the necessary technical details to enable researchers and drug development professionals to make informed decisions and implement these alternative methodologies in their work.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Visible-light photoredox catalysis enabled bromination of phenols and alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Bromo-3-methylphenol (CAS No: 14472-14-1). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound.

Section 1: Chemical and Physical Properties

This compound is a brominated phenol (B47542) derivative.[1] It is a white to off-white crystalline solid or powder.[1][2] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H7BrO | [3][4] |

| Molecular Weight | 187.03 g/mol | [4][5] |

| Appearance | White to brown powder | [1] |

| Melting Point | 59-61 °C (lit.) | [1][3] |

| Boiling Point | 247.4 ± 20.0 °C at 760 mmHg | [3] |

| Flash Point | 103.4 ± 21.8 °C | [3] |

| Density | 1.6 ± 0.1 g/cm3 | [3] |

| LogP | 2.95 | [3] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [3] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its classification according to the Globally Harmonized System (GHS) and former EU Directives.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

EU Directive Classification

| Risk Phrases |

| R36/37/38: Irritating to eyes, respiratory system and skin |

Reference:[3]

GHS Label Elements

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315, H319, H335, H302, H312 |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501 |

References:[4][5][6][7][9][10][11]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[9][12]

-

Ensure eyewash stations and safety showers are readily accessible.[9][12]

Personal Protective Equipment (PPE)

| PPE | Specification | Reference |

| Eye/Face Protection | Safety goggles and a face shield should be worn to protect against splashes. | [13] |

| Hand Protection | Double-layered nitrile gloves or neoprene/butyl gloves are recommended. For direct handling or risk of splash, heavy-duty gloves should be worn. | [13] |

| Skin and Body Protection | A fully buttoned, long-sleeved, chemical-resistant laboratory coat is required. | [13] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | [4] |

Handling Procedures

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][6]

-

Wash hands and any exposed skin thoroughly after handling.[6][14]

-

Minimize dust generation and accumulation.[12]

Storage

-

Store away from incompatible materials such as bases, strong oxidizing agents, acid anhydrides, and acid chlorides.[10]

Caption: Safe handling workflow for this compound.

Section 4: First Aid and Emergency Procedures

In case of exposure or emergency, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [6][12] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [6][13] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [6][12] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides.[10]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[10][12]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

-

Environmental Precautions: Do not let the product enter drains.[4][16]

-

Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4][9]

Section 5: Experimental Protocols

Detailed experimental protocols for the determination of the physical, chemical, and toxicological properties of this compound are not publicly available in the provided search results. This information is typically generated by chemical manufacturers and regulatory agencies and is often proprietary. The data presented in this guide are derived from publicly accessible Safety Data Sheets and chemical supplier databases.

Section 6: Toxicology

The toxicological properties of this compound have not been thoroughly investigated.[4] It is known to be harmful if swallowed or in contact with the skin, and causes skin, eye, and respiratory irritation.[4][6] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

Section 7: Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Contaminated packaging should be disposed of as an unused product.[4]

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound for trained professionals in a laboratory setting. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure that a thorough risk assessment is conducted.

References

- 1. Manufacturers of this compound, 98%, CAS 14472-14-1, B 1279, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS#:14472-14-1 | Chemsrc [chemsrc.com]

- 4. capotchem.cn [capotchem.cn]

- 5. 4-ブロモ-3-メチルフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 4-Bromo-m-cresol | C7H7BrO | CID 72857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Bromo-4-methylphenol | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. cochise.edu [cochise.edu]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound | 14472-14-1 | TCI EUROPE N.V. [tcichemicals.com]

- 15. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to 4-Bromo-3-methylphenol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-methylphenol, a versatile halogenated aromatic compound. It details the compound's discovery and historical context, outlines its key physicochemical and spectroscopic properties, and presents detailed experimental protocols for its synthesis. Furthermore, this guide explores the significant role of this compound as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The information is structured to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and chemical process development.

Introduction

This compound, also known as 4-bromo-m-cresol, is an important chemical intermediate characterized by a phenol (B47542) ring substituted with a bromine atom and a methyl group at positions 4 and 3, respectively. This substitution pattern imparts unique reactivity to the molecule, making it a valuable building block in organic synthesis. The presence of the hydroxyl and bromo functionalities allows for a variety of chemical transformations, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. This guide aims to provide an in-depth understanding of the discovery, synthesis, and diverse applications of this compound.

Discovery and History

The first documented synthesis of mono- and dibromo derivatives of m-cresol (B1676322), including what is now known as this compound, can be traced back to the early 20th century. A significant early contribution was made by Huston and Hutchinson in their 1932 paper published in the Journal of the American Chemical Society. Their work laid the foundation for the understanding of the bromination of cresols, providing initial characterization and synthesis pathways for these compounds. Since then, various synthetic methodologies have been developed to improve the regioselectivity and efficiency of the synthesis of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and industry. The key properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4-Bromo-m-cresol | [2] |

| CAS Number | 14472-14-1 | [1] |

| Molecular Formula | C₇H₇BrO | [1] |

| Molecular Weight | 187.03 g/mol | [2] |

| Appearance | White to brown crystalline powder | [3] |

| Melting Point | 59-61 °C | [3] |

| Boiling Point | 142-145 °C at 23 mmHg | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following table summarizes the key spectral information.

| Spectroscopy | Data | Source |

| ¹H NMR | Available through spectral databases. | [5] |

| ¹³C NMR | Available through spectral databases. | [5] |

| FTIR | Available through spectral databases. | [6] |

| Mass Spectrometry | Available through spectral databases. | [6] |

Note: Detailed spectral data can be accessed through publicly available databases such as PubChem and SpectraBase.[2][5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the regioselective bromination of m-cresol. The directing effects of the hydroxyl and methyl groups on the aromatic ring primarily favor bromination at the positions ortho and para to the hydroxyl group.

Classical Synthesis: Bromination of m-Cresol

This method involves the direct bromination of m-cresol using elemental bromine in a suitable solvent.

Materials:

-

m-Cresol

-

Elemental Bromine (Br₂)

-

Glacial Acetic Acid

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (B86663)

-

Heptane

Procedure:

-

In a well-ventilated fume hood, dissolve m-cresol in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of elemental bromine in glacial acetic acid dropwise to the cooled m-cresol solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a large volume of cold water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane) or by column chromatography on silica (B1680970) gel to yield pure this compound.

Caption: Workflow for the classical synthesis of this compound.

Modern Synthetic Approaches

To improve regioselectivity and avoid the use of hazardous elemental bromine, modern synthetic methods have been developed.

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent.

Materials:

-

m-Cresol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (B52724) (or other suitable aprotic solvent)

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve m-cresol in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove succinimide.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent to obtain the crude product.

-

Purify the product by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.